molecular formula C11H12N6O4S B601277 Cefazolin Impurity C CAS No. 56842-77-4

Cefazolin Impurity C

Cat. No. B601277
CAS RN: 56842-77-4
M. Wt: 324.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cefazolin Impurity C, also known as (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid, is an impurity of Cefazolin . Cefazolin is a first-generation cephalosporin antibiotic used for treating bacterial infections .


Synthesis Analysis

The synthesis of Cefazolin Impurity C involves complex chemical reactions. The relative response factors (RRFs) of Cefazolin impurities were determined by quantitative nuclear magnetic resonance (qNMR) and high-performance liquid chromatography (HPLC) equipped with an ultraviolet (UV) detector .


Molecular Structure Analysis

The molecular formula of Cefazolin Impurity C is C11H12N6O4S, and its molecular weight is 324.32 . The structure of Cefazolin Impurity C includes a 1H-Tetrazol-1-yl group and a 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid group .


Chemical Reactions Analysis

The chemical reactions involving Cefazolin Impurity C are complex and involve multiple steps. The relative response factors (RRFs) of Cefazolin impurities were determined by qNMR and HPLC .

Scientific Research Applications

1. Embryo and Developmental Toxicity Studies

Cefazolin sodium impurities, including Impurity C, have been studied for their effects on embryo and developmental toxicity. Research using zebrafish as a model organism revealed that certain impurities in cefazolin sodium can cause embryotoxicity, cardiotoxicity, and neurotoxicity. These findings are critical for understanding the structure-toxicity relationship and controlling impurity profiling in drug development (Chen et al., 2017).

2. Characterisation of Degradation Impurities

The identification and characterization of degradation impurities in cefazolin sodium, including Impurity C, were conducted using high-performance liquid chromatography and spectroscopic techniques. This research provides essential insights into the impurities present in the drug substance, which is crucial for ensuring drug safety and effectiveness (Sivakumar et al., 2013).

3. Radiosensitivity and Physico-chemical Changes

Studies on the radiosensitivity of cefazolin sodium have explored the physico-chemical changes induced by irradiation, including the formation of impurities like Impurity C. These investigations are essential for understanding how radiation processing can affect the stability and safety of pharmaceutical products (Crucq et al., 2000).

4. Photocatalytic Degradation Studies

Research on the photocatalytic degradation of cefazolin, including its impurities, has been conducted to understand its environmental impact and transformation pathways. These studies are crucial for assessing the ecological risks associated with the release of pharmaceutical compounds into the environment (Gurkan et al., 2012).

5. Clinical Implications in Bacteremia Treatment

Impurity C in cefazolin has implications in clinical settings, such as its role in the treatment of methicillin-susceptible Staphylococcus aureus bacteremia. Understanding the presence and effects of impurities like Cefazolin Impurity C can influence treatment decisions and outcomes in clinical practice (Miller et al., 2018).

6. Drug Delivery Research

Studies have explored the use of cefazolin, including its impurities, in drug delivery systems. Research on cefazolin-loaded mesoporous silicon microparticles, for example, demonstrates the potential for improved delivery and effectiveness of the drug, highlighting the importance of understanding all components, including impurities, in drug formulations (Yazdi et al., 2014).

7. Environmental Impact and Corrosion Inhibition

Cefazolin and its impurities have been studied for their environmental impact and potential use as corrosion inhibitors. This research provides insights into the broader applications of pharmaceutical compounds beyond their primary medical use (Nazeer et al., 2013).

Safety And Hazards

When handling Cefazolin Impurity C, it’s important to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYURGWZOSQCFG-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefazolin Impurity C

CAS RN

56842-77-4
Record name (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFAZOLIN 3-METHYL ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGB16683CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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